molecular formula C5H14Cl2N2 B1323557 4-Aminopiperidine dihydrochloride CAS No. 35621-01-3

4-Aminopiperidine dihydrochloride

Cat. No. B1323557
CAS RN: 35621-01-3
M. Wt: 173.08 g/mol
InChI Key: SGQDWDWJCYEUNC-UHFFFAOYSA-N
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Description

4-Aminopiperidine is a reactant used in the synthesis of various inhibitors such as Cdk5/p25 kinase inhibitors, antimalarials, selective cyclin-dependent kinase 4/6 inhibitors, IKKβ inhibitors, and orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation .


Synthesis Analysis

A library of more than 30 4-aminopiperidines was synthesized, starting from N-substituted 4-piperidone derivatives by reductive amination with appropriate amines using sodium triacetoxyborohydride .


Molecular Structure Analysis

The molecular formula of 4-Aminopiperidine is C5H10NNH2. It has a CAS Number of 13035-19-3 and a molecular weight of 100.16 .


Chemical Reactions Analysis

4-Aminopiperidine is a potent convulsant and is used to generate seizures in animal models for the evaluation of antiseizure agents .


Physical And Chemical Properties Analysis

4-Aminopiperidine is a solid compound. It has a refractive index of n20/D 1.4910 (lit.) and a density of 0.945 g/mL at 25 °C (lit.) .

Scientific Research Applications

Application in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry
  • Summary of the Application: 4-Aminopyridine (4AP), a derivative of 4-Aminopiperidine, has been used in the synthesis of new Schiff bases of 4AP (SBAPs) for their potential cognition-enhancing, antiamnesic, and anticholinesterase activity . These compounds have been studied for their potential use in the treatment of Alzheimer’s type of dementia and cognitive disorder .
  • Methods of Application or Experimental Procedures: The synthesized and purified SBAPs were characterized by elemental analysis, UV, FTIR, 1 H-, and 13 C-NMR . The effect of SBAPs on learning and memory was tested using the elevated plus maze model, and their anticholinesterase activity was evaluated in specific brain regions including the prefrontal cortex, hippocampus, and hypothalamus .
  • Results or Outcomes: SBAPs facilitated learning on the elevated plus maze model and significantly reversed the scopolamine-induced amnesia on the same model . The effect of SBAPs on learning and memory was qualitatively similar to the standard nootropic drug piracetam . The SBAPs were found to inhibit acetylcholinesterase enzyme significantly in the aforementioned brain regions .

Application in Neurology

  • Specific Scientific Field: Neurology
  • Summary of the Application: 4-Aminopyridine is used as a drug to manage some of the symptoms of multiple sclerosis . It is indicated for symptomatic improvement of walking in adults with several variations of the disease .
  • Methods of Application or Experimental Procedures: The drug is administered orally and has a bioavailability of 96% .
  • Results or Outcomes: The U.S. Food and Drug Administration (FDA) approved the compound on January 22, 2010 . It is marketed as Ampyra in the United States by Acorda Therapeutics and as Fampyra in the European Union, Canada, and Australia .

Application in Biophysics

  • Specific Scientific Field: Biophysics
  • Summary of the Application: In the laboratory, 4-AP is a useful pharmacological tool in studying various potassium conductances . It is a relatively selective blocker of members of Kv1 (Shaker, KCNA) family of voltage-activated K+ channels .
  • Methods of Application or Experimental Procedures: The compound is used in laboratory settings to study the function and behavior of potassium channels .
  • Results or Outcomes: The use of 4-AP has provided valuable insights into the function of potassium channels and their role in various physiological processes .

Convulsant Activity

  • Specific Scientific Field: Pharmacology
  • Summary of the Application: 4-Aminopyridine is a potent convulsant and is used to generate seizures in animal models for the evaluation of antiseizure agents .
  • Methods of Application or Experimental Procedures: The compound is administered to animals in a controlled laboratory setting to induce seizures .
  • Results or Outcomes: The use of 4-AP in this context has provided valuable insights into the mechanisms of seizures and the effectiveness of various antiseizure medications .

Vertebrate Pesticide

  • Specific Scientific Field: Pest Management
  • Summary of the Application: 4-Aminopyridine has been used as a bird repellent and avicide . It is used to control pest bird populations in certain situations .
  • Methods of Application or Experimental Procedures: The compound is typically mixed with bait food and left in areas where pest birds are a problem .
  • Results or Outcomes: The use of 4-AP as a bird repellent has been effective in reducing pest bird populations in certain contexts .

Safety And Hazards

4-Aminopiperidine may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled. It should be stored in a well-ventilated place and the container should be kept tightly closed .

Future Directions

4-Aminopiperidine is a promising treatment option for patients with gain-of-function KCNA2-encephalopathy. It has been shown to correct electrophysiological abnormalities in neurons in vitro and was effective in reducing symptoms in 9 of 11 patients carrying GOF Kv1.2 mutations .

properties

IUPAC Name

piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-5-1-3-7-4-2-5;;/h5,7H,1-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQDWDWJCYEUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641041
Record name Piperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopiperidine dihydrochloride

CAS RN

35621-01-3
Record name Piperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Piperidinamine, hydrochloride (1:2)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (0.5 g, 0.0025 mole) in dry 1,2-dichloroethane (5 mL) under an atmosphere of nitrogen was added 2-bromoaniline (0.474 g, 0.00276 mole), acetic acid (0.18 g, 0.00301 mole) and sodium triacetoxyborohydride (0.638 g, 0.00301 mole). Stirring was continued at ambient temperature for 14 hours. The reaction mixture was quenched in cold aqueous 1N NaOH solution and the product extracted with ether. The organic layer was washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure to afford the crude product as transparent viscous liquid. Purification by column chromatography using silica gel 60-120 mesh (2% ethyl acetate in hexane) afforded 0.320 g (35%) of desired 4-(2-bromo-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester. 1H NMR (DMSO-d6): δ 7.44-7.38 (m, 1H), 7.2-7.12 (m, 1H), 6.84-6.78 (m, 1H), 6.58-6.48 (m, 1H), 4.65 (d, 1H), 3.9 (m, 2H), 3.5 (m, 1H), 3.0-2.8 (m, 2H), 2.0-1.8 (m, 2H), 1.4 (s, 9H). To a cooled solution (0° C.) of 4-(2-bromo-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester (0.31 g, 0.00087 mole) in dioxane (0.5 mL) was added dioxane.HCl (2.5 mL). The mixture was stirred at the same temperature for 10 minutes, then gradually brought to ambient temperature with continued stirring for a further 15 minutes. The reaction mixture was evaporated under reduced pressure to afford a residue which was washed with dry ether to afford 0.106 g (42%) of 2-bromo-phenyl)-piperidin-4-yl-amine dihydrochloride.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminopiperidine dihydrochloride
Reactant of Route 2
4-Aminopiperidine dihydrochloride
Reactant of Route 3
4-Aminopiperidine dihydrochloride
Reactant of Route 4
Reactant of Route 4
4-Aminopiperidine dihydrochloride
Reactant of Route 5
4-Aminopiperidine dihydrochloride
Reactant of Route 6
4-Aminopiperidine dihydrochloride

Citations

For This Compound
7
Citations
Y Hong, GJ Tanoury, HS Wilkinson, RP Bakale… - Tetrahedron letters, 1997 - Elsevier
… When 4-aminopiperidine dihydrochloride was reacted with 4-fluorobenzyl-2-… (9) Surprisingly, upon treatment with 4-aminopiperidine dihydrochloride and 2 under the standard catalytic …
Number of citations: 89 www.sciencedirect.com
JL Archibald, P Fairbrother… - Journal of Medicinal …, 1974 - ACS Publications
… The resulting l-(3-benzoylpropyl)-4-aminopiperidine dihydrochloride was filtered off, washed with a little cold EtOH, and dried to give colorless needles (0.38 g). Method E. Benzoy lpr …
Number of citations: 30 pubs.acs.org
JP Sanchez, RD Gogliotti - Journal of heterocyclic chemistry, 1993 - Wiley Online Library
… A suspension of 0.6 g (2.1 mmoles) of 15, 0.6 g (3.0 mmoles) of 4-aminopiperidine dihydrochloride [11], 1.3 g (13.0 mmoles) of triethylamine and 35 ml of acetonitrile was heated at …
Number of citations: 10 onlinelibrary.wiley.com
HWP N'Dongo, PD Raposinho, C Fernandes… - Nuclear Medicine and …, 2010 - Elsevier
… addition of 1-benzyl-4-aminopiperidine dihydrochloride/NEt 3 and stirring for 22 h at RT. … 1-Benzyl-4-aminopiperidine dihydrochloride (1.579 g; 6 mmol) was suspended in 6 ml …
Number of citations: 37 www.sciencedirect.com
Y Hong, CH Senanayake, T Xiang… - Tetrahedron letters, 1998 - Elsevier
… As shown in the Scheme 2, the reaction between 1-THP-2-chlorobenzimidazole and 4-aminopiperidine dihydrochloride provided an 85% isolated yield of either compound 16 or 17 (…
Number of citations: 107 www.sciencedirect.com
RJ Bergeron, WR Weimar, Q Wu, Y Feng… - Journal of medicinal …, 1996 - ACS Publications
… 4-Amino-1-benzylpiperidine was converted to 4-aminopiperidine dihydrochloride (5) 41 employing mild catalytic reduction conditions (Pd−C/methanolic HCl). Treatment of 5 with …
Number of citations: 66 pubs.acs.org
SJ Shaw, DA Goff, DC Carroll, R Singh… - Bioorganic & Medicinal …, 2022 - Elsevier
Using an in-cell AMPK activation assay, we have developed structure–activity relationships around a hit pyridine dicarboxamide 5 that resulted in 40 (R419). A particular focus was to …
Number of citations: 3 www.sciencedirect.com

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